molecular formula C17H23FN2O2 B6637237 1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one

1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one

Cat. No. B6637237
M. Wt: 306.37 g/mol
InChI Key: KEMUFEISMBGKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one, also known as FPPP, is a chemical compound that belongs to the class of piperidinyl-piperidones. FPPP is a synthetic compound that has been extensively studied for its potential use in the field of scientific research.

Mechanism of Action

1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have both positive and negative effects. This compound has also been shown to have an affinity for other neurotransmitter transporters, including the serotonin transporter and the norepinephrine transporter.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which suggests that it has a stimulant effect. This compound has also been shown to increase dopamine levels in the striatum, which is a region of the brain that is involved in motor control. Additionally, this compound has been shown to increase the release of dopamine in the nucleus accumbens, which is a region of the brain that is involved in reward processing.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one in lab experiments is that it has a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of this transporter in various physiological processes. However, one limitation of using this compound is that it has been shown to have a number of off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for the study of 1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one. One area of research is the development of drugs that target the dopamine transporter. This compound has been shown to have a high affinity for this transporter, which makes it a potential candidate for the development of such drugs. Another area of research is the study of the off-target effects of this compound. By understanding these effects, researchers may be able to develop more specific compounds that can be used to study the role of the dopamine transporter in various physiological processes. Finally, the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease warrants further investigation.

Synthesis Methods

1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one can be synthesized using a variety of methods, including the reaction of 2-fluorobenzoyl chloride with 4-(hydroxymethyl)piperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrogen chloride to yield this compound. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of reductive amination.

Scientific Research Applications

1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one has been extensively studied for its potential use in the field of scientific research. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the development of drugs that target this transporter. This compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

1-(2-fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c18-14-4-1-2-5-15(14)20-9-3-6-16(17(20)22)19-10-7-13(12-21)8-11-19/h1-2,4-5,13,16,21H,3,6-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMUFEISMBGKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=CC=C2F)N3CCC(CC3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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